N,1-dipropylpyrazol-4-amine;hydrochloride
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Overview
Description
N,1-dipropylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dipropylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,1-dipropylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
N,1-dipropylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,1-dipropylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,1-dipropylpyrazol-4-amine;hydrochloride include:
- 1-Propyl-1H-pyrazol-4-amine hydrochloride
- 5-Amino-pyrazoles
- N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
N,1-dipropylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-3-5-10-9-7-11-12(8-9)6-4-2;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
IOGWKWMMMRRXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)CCC.Cl |
Origin of Product |
United States |
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